Populoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

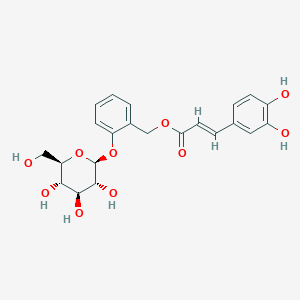

Populoside is a hydroxycinnamic acid conjugate of salicin, primarily found in the bark of Populus species such as Populus nigra. It is known for its various biological activities, including antioxidant and anti-inflammatory properties .

准备方法

Synthetic Routes and Reaction Conditions

Populoside can be synthesized through the extraction of Populus nigra bark using aqueous acetone. The extract is then subjected to gel filtration chromatography to isolate this compound . The synthetic route involves the conjugation of hydroxycinnamic acid with salicin under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Populus species. The process includes:

- Harvesting the bark of Populus species.

- Extracting the bark using solvents like aqueous acetone.

- Purifying the extract through gel filtration chromatography to isolate this compound .

化学反应分析

Metabolic Context and Drought Response

Populoside is classified among phenolic glycosides, which constitute a significant fraction of P. deltoides leaf metabolites. Under cyclic drought stress, its levels correlate with other metabolites (Table 1), suggesting coordinated biosynthetic regulation:

Key observations:

-

Accumulation under stress : this compound and coumaroyl glycosides increase in severe drought, likely as part of oxidative defense mechanisms .

-

Co-regulation : Declines in salicylic acid derivatives and flavonoids suggest redirected metabolic flux toward glycoside production .

Biosynthetic Pathways

This compound biosynthesis is hypothesized to involve:

-

Polyketide-like assembly : Similar to related phenolic glycosides (e.g., salicortin), skipped 1,3,5-polyol arrangements may form the backbone .

-

Glycosylation : Hydroxyl groups are likely glycosylated via UDP-glucose-dependent transferases, though specific enzymes remain uncharacterized.

Stability and Reactivity

Limited data exist on this compound’s chemical reactivity, but structural analogs suggest:

-

Acid-catalyzed hydrolysis : Glycosidic bonds may cleave under acidic conditions to release aglycones and sugars.

-

Oxidative coupling : Ortho-dihydroxy groups in the phenolic moiety could undergo oxidation to quinones .

Research Gaps

科学研究应用

Populosides are naturally occurring compounds found in Populus species, particularly in the leaves of Populus deltoides . They are hydroxycinnamate conjugates of salicin, with populoside itself being caffeoylsalicin . Populosides A, B, and C are coumaroyl-5-hydroxysalicin, coumaroylsalicin, and feruloylsalicin, respectively . These compounds exist in both cis and trans isomeric forms in P. deltoides leaves, with the trans isomer being more abundant . Research indicates that populosides and related compounds play a role in the plant's response to stress, and they also possess biological activities that may be relevant to human health .

Scientific Research Applications

Drought Stress Response: Populosides accumulate in Populus species under drought conditions . A study on the progression of drought stress in Populus species revealed significant changes in this compound levels in response to both acute and cyclic drought treatments . The accumulation of populosides, along with other salicylates and hydroxycinnamate conjugates, suggests their involvement in the plant's drought tolerance mechanisms .

Metabolomic Studies: Populosides are considered important metabolites in Populus species and are often analyzed in metabolomic studies . Principal component analysis (PCA) of metabolite data from drought experiments shows that populosides contribute to the variation observed across different levels of water stress . This highlights their potential as biomarkers for assessing the physiological status of Populus plants under drought conditions .

Anti-Diabetic Potential: Research suggests that this compound, a component derived from Populus nigra, has the potential for use in treating diabetic complications . Populus balsamifera extract, which contains this compound along with other active components like salicin and salicortin, has shown promise in inhibiting the accumulation of intracellular triglycerides and mitigating the development of obesity and insulin resistance in animal models .

Anti-inflammatory Activity: Populus deltoides leaf extract, which contains populosides, has demonstrated anti-inflammatory activity . Salicylates, which are structurally related to populosides, are known for their anti-inflammatory properties .

Microbiome Interactions: Populus releases phenolic glycosides such as salicin, which can influence the Populus microbiome . Understanding how the microbiome is affected by these compounds, including populosides, is important for understanding plant-microbe interactions in Populus .

Case Studies and Data

Drought Stress Study in Populus

A study investigated the metabolomic responses of Populus plants to cyclic drought treatments. The principal component analysis (PCA) of the metabolite data revealed distinct groupings between different cycle data sets, indicating variations in response to water deficit severity .

| Feature | PC1 | PC2 |

|---|---|---|

| Variation Explained | High | High |

| Clustering | Discrete | Discrete |

| Key Metabolites | Populosides, Salicylates | Fatty Acids |

Effect of Populus balsamifera Extract on Obesity in Mice

In vivo studies using a diet-induced obese (DIO) C57BL/6 mouse model demonstrated that Populus balsamifera extract substantially attenuated weight gain and the development of insulin resistance . Salicortin, a component of the extract, was identified as the principal active component responsible for the observed inhibition of adipogenesis .

| Treatment | Dose (mg/kg) | Effect |

|---|---|---|

| Populus balsamifera Extract | 125 or 250 | Attenuated weight gain, improved insulin resistance |

| Salicortin | 12.5 | Inhibition of adipogenesis |

作用机制

Populoside exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes.

Aldose Reductase Inhibition: It inhibits aldose reductase, reducing sorbitol accumulation and preventing diabetic complications.

相似化合物的比较

Similar Compounds

Salicin: A precursor to populoside, known for its anti-inflammatory properties.

Salicortin: Another hydroxycinnamic acid conjugate found in Populus species.

Grandidentatin: A phenolic glucoside similar to this compound.

Uniqueness

This compound is unique due to its specific hydroxycinnamic acid conjugation, which imparts distinct biological activities and therapeutic potential compared to other similar compounds.

属性

分子式 |

C22H24O10 |

|---|---|

分子量 |

448.4 g/mol |

IUPAC 名称 |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H24O10/c23-10-17-19(27)20(28)21(29)22(32-17)31-16-4-2-1-3-13(16)11-30-18(26)8-6-12-5-7-14(24)15(25)9-12/h1-9,17,19-25,27-29H,10-11H2/b8-6+/t17-,19-,20+,21-,22-/m1/s1 |

InChI 键 |

KMQUGCQVIDIVLT-CKNMYDPISA-N |

手性 SMILES |

C1=CC=C(C(=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

C1=CC=C(C(=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。